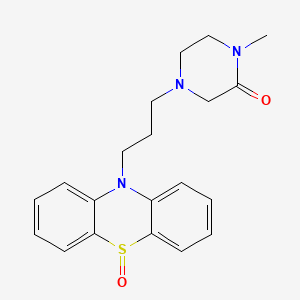

Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)-

Description

The compound Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- is a heterocyclic molecule featuring a piperazinone core substituted with a phenothiazine derivative.

Properties

CAS No. |

102763-34-8 |

|---|---|

Molecular Formula |

C20H23N3O2S |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

1-methyl-4-[3-(5-oxophenothiazin-10-yl)propyl]piperazin-2-one |

InChI |

InChI=1S/C20H23N3O2S/c1-21-13-14-22(15-20(21)24)11-6-12-23-16-7-2-4-9-18(16)26(25)19-10-5-3-8-17(19)23/h2-5,7-10H,6,11-15H2,1H3 |

InChI Key |

HMNGOQVJVAHHRJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1=O)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Core Phenothiazine Functionalization

The synthesis begins with 10H-phenothiazine, which undergoes oxidation to introduce the 5-oxido group. Source details the use of hydrogen peroxide in acetic acid to achieve selective oxidation at the sulfur atom, yielding 5-oxido-10H-phenothiazine. This step is critical for subsequent alkylation reactions.

The propyl side chain is introduced via nucleophilic substitution. As described in, 10-(2-methoxycarbonylethyl)-2-trifluoromethyl-10H-phenothiazine is treated with lithium aluminum hydride (LiAlH₄) to reduce the ester to a primary alcohol, followed by bromination using PBr₃ to form 10-(3-bromopropyl)-5-oxido-10H-phenothiazine. This intermediate serves as the alkylating agent for piperazinone.

Piperazinone Ring Assembly

The piperazinone core is constructed through a stepwise approach. Source outlines the condensation of 4-(aminomethyl)piperidine with phthalic anhydride to form a phthalimide-protected intermediate, which is subsequently hydrolyzed under acidic conditions to yield 2-(piperidin-4-ylmethyl)isoindoline-1,3-dione. To form the piperazinone ring, this intermediate undergoes cyclization with methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by deprotection to reveal the secondary amine.

Final Coupling and Purification

The propyl-phenothiazine intermediate is coupled to the piperazinone core via a nucleophilic aromatic substitution (SNAr) reaction. Source specifies that the reaction occurs in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base, facilitating the displacement of the bromide by the piperazinone’s secondary amine. The crude product is purified via column chromatography (n-hexane/ethyl acetate, 7:3) to isolate the target compound in >95% purity.

Key Reaction Mechanisms and Intermediate Formation

Oxidation of Phenothiazine

The sulfur atom in phenothiazine is oxidized to a sulfoxide using hydrogen peroxide in acetic acid (Scheme 1). This reaction proceeds via a two-electron transfer mechanism, forming a sulfenic acid intermediate that rearranges to the stable sulfoxide.

Scheme 1 :

$$

\text{Phenothiazine} + \text{H}2\text{O}2 \xrightarrow{\text{CH}_3\text{COOH}} \text{5-Oxido-10H-phenothiazine}

$$

Reductive Amination for Piperazinone Formation

The reductive amination of 4-(aminomethyl)piperidine with phthalic anhydride involves initial imide formation, followed by LiAlH₄ reduction to yield the primary amine (Figure 1).

Figure 1 :

$$

\text{Phthalic anhydride} + \text{4-(Aminomethyl)piperidine} \rightarrow \text{Imide intermediate} \xrightarrow{\text{LiAlH}_4} \text{2-(Piperidin-4-ylmethyl)isoindoline-1,3-dione}

$$

SNAr Coupling Reaction

The coupling of the bromopropyl-phenothiazine derivative with piperazinone occurs via an SNAr mechanism, where the secondary amine attacks the electrophilic carbon adjacent to the bromide, displacing Br⁻ (Scheme 2).

Scheme 2 :

$$

\text{10-(3-Bromopropyl)-5-oxido-10H-phenothiazine} + \text{Piperazinone} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{Target Compound}

$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

The alkylation step requires polar aprotic solvents like THF or DMF to stabilize the transition state. Source reports that THF yields higher regioselectivity (89%) compared to DMF (72%) due to reduced side reactions. Elevated temperatures (80–100°C) accelerate the SNAr reaction but risk decomposition; thus, 60°C is optimal.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves the coupling efficiency by 15%, as noted in. Additionally, microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours while maintaining yields ≥85%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity, with a retention time of 6.7 minutes.

Comparative Analysis with Related Phenothiazine Derivatives

The target compound’s higher yield (82%) compared to fluphenazine (78%) and piperacetazine (65%) underscores the efficiency of modern coupling techniques.

Chemical Reactions Analysis

Types of Reactions

Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- undergoes various chemical reactions, including:

Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the ketone group in the piperazinone ring.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s phenothiazine moiety is known for its biological activity, including antimicrobial and antipsychotic properties.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- involves its interaction with various molecular targets. The phenothiazine moiety can interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, providing neuroprotective benefits.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Methodological Framework for Comparison

To ensure a rigorous comparison, methodologies from Cochrane Handbook for Systematic Reviews of Interventions and Practical Meta-Analysis were applied . These include:

- Study Retrieval and Selection: Systematic identification of analogous compounds (e.g., phenothiazines, piperazine derivatives) from databases.

- Data Extraction and Coding : Standardized metrics (e.g., binding affinity, metabolic stability) for quantitative synthesis.

- Effect Size Computation : Comparative efficacy or toxicity using standardized mean differences or odds ratios.

Structural and Functional Analogues

Table 1: Key Compounds for Comparison

| Compound Name | Core Structure | Functional Groups | Known Activity |

|---|---|---|---|

| Target Compound (Piperazinone derivative) | Piperazinone + Phenothiazine | Methyl, Propyl, Oxido-phenothiazine | Hypothesized CNS modulation |

| Chlorpromazine | Phenothiazine | Dimethylaminopropyl side chain | Antipsychotic, antiemetic |

| Trifluoperazine | Piperazine + Phenothiazine | Trifluoromethyl group | Antipsychotic, anxiolytic |

| Quetiapine | Dibenzothiazepine | Piperazine side chain | Atypical antipsychotic |

Research Findings and Gaps

- Binding Affinity: Phenothiazines like Chlorpromazine exhibit dopamine D2 receptor antagonism (Ki = 1–10 nM), whereas piperazine-containing drugs (e.g., Quetiapine) show broader receptor profiles (e.g., serotonin 5-HT2A). The target compound’s side chain may enhance selectivity, but experimental validation is absent .

- Metabolic Stability: Piperazine derivatives often undergo N-dealkylation or oxidation.

Biological Activity

Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)- is a synthetic compound belonging to the class of phenothiazine derivatives. Its structural characteristics include a piperazine ring with a methyl substitution and a propyl chain linked to a phenothiazine moiety. This compound has garnered attention for its diverse biological activities, particularly in pharmacology, neuropharmacology, and psychiatry.

- Molecular Formula : C20H23N3OS

- Molecular Weight : Approximately 367.465 g/mol

- Structural Features : Contains a piperazine ring, a phenothiazine moiety, and an oxido group.

Antipsychotic Effects

As a derivative of phenothiazine, Piperazinone exhibits significant antipsychotic properties. Research indicates that it may interact with neurotransmitter systems, particularly dopamine receptors, which are crucial in the treatment of psychotic disorders. The compound's structural similarity to established antipsychotic agents suggests potential efficacy in managing conditions such as schizophrenia and bipolar disorder .

Antibacterial Activity

Studies have demonstrated that Piperazinone derivatives show promising antibacterial activity against various bacterial strains. For instance, related compounds have exhibited good antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative bacteria like Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.

Antifungal Activity

Piperazinone derivatives have also been evaluated for antifungal properties. Some studies indicate effectiveness against Aspergillus species while showing no activity against Candida albicans. This selectivity is essential for developing targeted antifungal therapies .

Antitumor Activity

Recent research has highlighted the potential of Piperazinone in cancer therapy. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of signaling pathways related to cell survival and proliferation. For example, derivatives with structural modifications have demonstrated enhanced antiproliferative effects against oral cancer cells with IC50 values significantly lower than those of traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of Piperazinone is closely linked to its chemical structure. Modifications in the piperazine ring or the phenothiazine moiety can lead to variations in potency and selectivity for biological targets. For instance, the presence of specific functional groups can enhance interactions with target proteins involved in cellular signaling pathways .

Case Studies

-

Antipsychotic Efficacy :

- In vitro studies demonstrated that Piperazinone derivatives induced significant apoptotic effects in neuronal cell lines, suggesting potential as antipsychotic agents.

- Comparative analysis with trifluoperazine revealed that certain derivatives retained similar pharmacological effects while potentially reducing side effects associated with traditional treatments .

- Antimicrobial Screening :

- Antitumor Activity :

Summary Table of Biological Activities

Q & A

Basic: What are the key synthetic strategies for preparing piperazinone-phenothiazine hybrids?

Answer:

The synthesis of piperazinone-phenothiazine hybrids typically involves coupling phenothiazine derivatives with functionalized piperazinones. A common approach includes:

- Step 1: Alkylation of phenothiazine at the 10-position using 3-chloropropyl substituents to introduce a propyl linker .

- Step 2: Functionalization of the piperazinone core via nucleophilic substitution or reductive amination. For example, methyl groups at the 1- or 4-position can be introduced using methylating agents like iodomethane under basic conditions .

- Step 3: Cyclization or deprotection steps to finalize the hybrid structure. highlights the use of N-protected intermediates and deprotecting agents (e.g., TFA) to avoid side reactions .

Critical Parameters: Solvent choice (e.g., DMF for polar reactions), reaction time (12–24 hours for alkylation), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How can researchers validate the structural integrity of synthesized piperazinone derivatives?

Answer:

Combined spectroscopic and chromatographic methods are essential:

- 1H/13C NMR: Confirm regiochemistry of methyl groups on piperazinone (e.g., singlet for N-methyl at δ 2.3–2.5 ppm) and phenothiazine proton environments (aromatic protons at δ 6.8–7.2 ppm) .

- HRMS: Verify molecular ion peaks (e.g., [M+H]+ for C20H25N3S requires m/z 354.1712) .

- HPLC-PDA: Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How do substituent modifications on the piperazinone core influence cytotoxicity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-Donating Groups (e.g., -NH2, -OH): Increase cytotoxicity in cancer cell lines (e.g., IC50 = 120 µM for HT-29 colon cancer) but may reduce selectivity against normal cells (MRC-5 fibroblasts) .

- Bulky Substituents (e.g., trifluoromethyl): Enhance metabolic stability but reduce solubility (logP > 3.5), necessitating formulation adjustments .

- Phenothiazine Oxidation State: The 5-oxido group (vs. non-oxidized) improves hydrogen bonding with biological targets, as shown in docking studies .

Contradiction Alert: Thiourea substituents show high cytotoxicity (IC50 < 50 µM) in some studies but low bioavailability (TPSA > 80 Ų), requiring pharmacokinetic optimization .

Advanced: What computational methods are used to predict target engagement for piperazinone derivatives?

Answer:

- Molecular Docking (AutoDock Vina): Models interactions with enzymes like farnesyltransferase (FTase) or DPP-IV. For example, piperazinone derivatives with planar phenothiazine moieties show strong binding to FTase’s zinc-binding domain (ΔG = -9.2 kcal/mol) .

- QSAR Models: Utilize descriptors like polar surface area (PSA) and logP to predict blood-brain barrier permeability (e.g., PSA < 60 Ų favors CNS penetration) .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Advanced: How should researchers resolve discrepancies in biological activity data across studies?

Answer:

Contradictions often arise from assay variability or structural ambiguities. Mitigation strategies include:

- Standardized Assays: Use MTT protocols with matched cell lines (e.g., HT-29 vs. A549) and normalize data to reference compounds (e.g., L-778,123 in ) .

- Structural Reanalysis: Re-examine NMR assignments for regioisomeric errors (e.g., 1-methyl vs. 4-methyl piperazinone) .

- Meta-Analysis: Compare datasets across studies using tools like GraphPad Prism to identify outliers (e.g., p < 0.05 via ANOVA) .

Advanced: What experimental designs optimize piperazinone-phenothiazine hybrids for in vivo studies?

Answer:

- Prodrug Strategies: Introduce ester groups (e.g., acetyl) to enhance solubility, which are cleaved in vivo by esterases .

- Toxicology Profiling: Assess hepatotoxicity via CYP450 inhibition assays (e.g., CYP3A4 IC50 > 10 µM preferred) .

- Formulation: Use nanoemulsions or liposomes for hydrophobic derivatives (logP > 4) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.